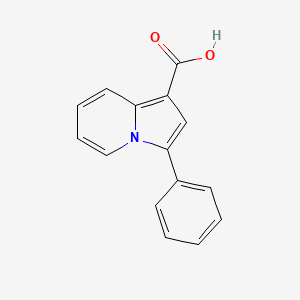
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative known for its unique chemical structure and reactivity. This compound is characterized by the presence of a dioxolane ring, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. These structural features make it a valuable compound in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine and Trifluoromethyl Groups: Fluorination and trifluoromethylation can be achieved using reagents such as Selectfluor and trifluoromethyl iodide, respectively.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes or boronate esters.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological processes. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the dioxolane, fluorine, and trifluoromethyl groups, making it less versatile in certain applications.
4-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the dioxolane and trifluoromethyl groups.
3-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but lacks the dioxolane and fluorine groups.
Uniqueness
(5-(1,3-Dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of its structural features, which confer distinct reactivity and properties. The presence of the dioxolane ring, fluorine atom, and trifluoromethyl group enhances its stability, reactivity, and potential for diverse applications compared to similar compounds.
特性
分子式 |
C10H9BF4O4 |
|---|---|
分子量 |
279.98 g/mol |
IUPAC名 |
[5-(1,3-dioxolan-2-yl)-4-fluoro-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BF4O4/c12-8-4-6(10(13,14)15)7(11(16)17)3-5(8)9-18-1-2-19-9/h3-4,9,16-17H,1-2H2 |
InChIキー |
INYIONKECWVIFR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1C(F)(F)F)F)C2OCCO2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)











![N-[(E)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14029320.png)

